N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide
- N-(4-methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)thiophene-2-carboxamide
Uniqueness
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide stands out due to its unique structural features, such as the combination of a thiazole ring with a thiophene ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C26H27N3OS2 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-pentyl-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C26H27N3OS2/c1-3-4-8-17-29-23(20-15-13-19(2)14-16-20)25(28-24(30)22-12-9-18-31-22)32-26(29)27-21-10-6-5-7-11-21/h5-7,9-16,18H,3-4,8,17H2,1-2H3,(H,28,30) |
InChI Key |
YVGAWVGRYJYFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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